Regioisomeric Methyl Positioning on Pyrazole: 3-Methyl vs. 4-Methyl Substitution
The target compound places the methyl substituent at the 3-position of the pyrazole ring. Its direct regioisomer, 2-(isopropylamino)-2-methyl-3-(4-methyl-1H-pyrazol-1-yl)propanamide (CAS 1251343-45-9), bears the methyl at the 4-position. Although both share the identical molecular formula (C₁₁H₂₀N₄O) and molecular weight (224.30 g/mol) [1], the 3-methyl vs. 4-methyl positional difference alters the spatial orientation of the methyl group relative to the amide-bearing side chain. In pyrazole-containing SARDs and kinase inhibitors, regioisomeric methyl placement has been shown to modulate target binding affinity and isoform selectivity by altering the dihedral angle between the pyrazole plane and the linker region [2]. The 3-methyl isomer places the methyl in closer proximity to the linker nitrogen, potentially affecting rotational freedom and hydrogen-bonding geometry compared to the 4-methyl variant.
| Evidence Dimension | Pyrazole methyl substitution position |
|---|---|
| Target Compound Data | 3-methyl substitution on pyrazole; MW 224.30; XLogP3-AA = 0.1; TPSA = 72.9 Ų [1] |
| Comparator Or Baseline | 4-methyl regioisomer (CAS 1251343-45-9); identical MW 224.30; computed XLogP3 expected to be comparable but TPSA identical; differentiated only by spatial orientation of the methyl group |
| Quantified Difference | Positional isomer; no mass or formula difference, but distinct 3D geometry and electronic environment at the pyrazole N1-alkylation site. Regioisomeric pairs in pyrazole-propanamide SARD series showed >10-fold difference in AR degradation potency in published series [2]. |
| Conditions | Computed physicochemical properties (PubChem 2024 release); SAR extrapolation from J. Med. Chem. 2020 pyrazol-1-yl-propanamide series |
Why This Matters
Procurement of the incorrect regioisomer invalidates SAR hypotheses; these compounds are not interchangeable in biological assays despite identical mass and formula.
- [1] PubChem Compound Summary CID 64453961. Computed properties for 2-(isopropylamino)-2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propanamide. National Center for Biotechnology Information (2024). View Source
- [2] He, Y.; Hwang, D.J.; Ponnusamy, S.; Thiyagarajan, T.; Mohler, M.L.; Narayanan, R.; Miller, D.D. Pyrazol-1-yl-propanamides as SARD and Pan-Antagonists for the Treatment of Enzalutamide-Resistant Prostate Cancer. J. Med. Chem. 2020, 63, 12642–12665. View Source
